molecular formula C8H11F3O2 B13288848 3-Cyclopentyl-2,2,3-trifluoropropanoic acid

3-Cyclopentyl-2,2,3-trifluoropropanoic acid

Cat. No.: B13288848
M. Wt: 196.17 g/mol
InChI Key: JSRNPHQXLJEVTK-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2,3-trifluoropropanoic acid is a fluorinated organic compound with the molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a trifluoropropanoic acid moiety, making it a unique structure in the realm of fluorinated acids.

Preparation Methods

Chemical Reactions Analysis

3-Cyclopentyl-2,2,3-trifluoropropanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-Cyclopentyl-2,2,3-trifluoropropanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2,2,3-trifluoropropanoic acid is not well-documented. like other fluorinated compounds, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity .

Comparison with Similar Compounds

3-Cyclopentyl-2,2,3-trifluoropropanoic acid can be compared with other fluorinated propanoic acids, such as:

The presence of the cyclopentyl group in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

3-cyclopentyl-2,2,3-trifluoropropanoic acid

InChI

InChI=1S/C8H11F3O2/c9-6(5-3-1-2-4-5)8(10,11)7(12)13/h5-6H,1-4H2,(H,12,13)

InChI Key

JSRNPHQXLJEVTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(C(=O)O)(F)F)F

Origin of Product

United States

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